Raltegravir-d3 Potassium Salt

Vue d'ensemble

Description

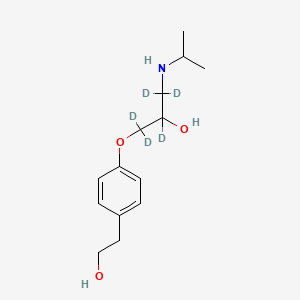

Raltegravir-d3 Potassium Salt is a labeled anti-AIDS drug with potent inhibitory effects on human immunodeficiency virus (HIV) integrase . It is a synthetic derivative of raltegravir, an antiretroviral drug .

Synthesis Analysis

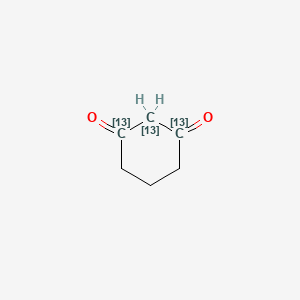

The synthesis of Raltegravir-d3 Potassium Salt has been explored in various studies. One study describes a new route of synthesis by constructing an oxadiazole ring in a retro synthetic manner . Another study performed polymorph screening to search for an alternative solid form with improved drug attributes .Molecular Structure Analysis

The molecular structure of Raltegravir-d3 Potassium Salt has been characterized using powder X-ray diffraction (XRD), thermal analysis (differential scanning calorimetry/thermogravimetric analysis), and vibrational spectroscopy (Fourier-transform infrared) . The crystal structures of form A and impurity C were determined from the high resolution powder XRD patterns using Rietveld refinement .Chemical Reactions Analysis

Compared to the commercialized Raltegravir Potassium Salt (RLT-K), form A did not offer improved chemical stability during acid hydrolysis . Rather, impurity C exhibited higher thermal stability and aqueous stability compared to other Raltegravir solid forms in an acidic medium .Physical And Chemical Properties Analysis

Raltegravir-d3 Potassium Salt has a molecular weight of 486.5 g/mol . It has poor aqueous solubility and chemical stability in acidic/basic medium . The dissolution/solubility experiments confirmed that form A has a higher solubility than its hydrate in aqueous ethanol medium .Applications De Recherche Scientifique

Crystal Structure of Raltegravir Potassium

- The crystal structure of Raltegravir potassium has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques. Its structure features chains of edge-sharing 7-coordinate KO5N2 parallel to the b-axis, with K-containing layers in the bc-plane, and double layers of CH4F halfway between them. This structure plays a significant role in the solid-state structure of the compound (Kaduk et al., 2015).

Synthesis of Raltegravir Potassium

- A novel synthesis of Raltegravir sodium from key starting materials has been developed, offering a more stable and economically viable synthesis route. This research provides an alternative to using the unstable starting material 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride (Rao et al., 2019).

- Another study highlighted a method for selective N-methylation in the synthesis of Raltegravir, an important aspect of its production process (Kocieňski, 2017).

Drug Interactions and Behavior

- Research on pH-dependent drug-drug interactions for salts of weak acids, using potassium raltegravir as a case example, revealed how biorelevant media and in silico modeling can predict the extent of the pH effect during therapy with acid-reducing agents (Segregur et al., 2021).

- A study on the simulation of oral absorption from non-bioequivalent dosage forms of raltegravir potassium explored the complex in vivo dissolution behavior and its impact on plasma concentration profiles (Komasaka & Dressman, 2020).

Quantification and Analysis

- A method was developed for the accurate, precise, and linear quantification of Raltegravir potassium in bulk and dosage forms using Reverse-phase High-performance Liquid Chromatographic techniques (Patel et al., 2019).

Permeability and Transport

- A study investigated Raltegravir transport across several blood-tissue barrier models and its interactions with drug efflux transporters, suggesting its role in the restriction of permeability across various barriers (Hoque et al., 2015).

Mécanisme D'action

Target of Action

Raltegravir-d3 Potassium Salt, a synthetic derivative of the antiretroviral drug Raltegravir, primarily targets the HIV-1 integrase enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus as it is responsible for integrating the viral DNA into the host cell’s genome .

Mode of Action

Raltegravir-d3 Potassium Salt functions as an HIV-1 integrase inhibitor . It blocks the activity of the HIV-1 integrase enzyme, thereby preventing the integration of HIV-1 DNA into the host cell’s genome . This inhibition of the integrase enzyme subsequently inhibits the infection of host cells .

Biochemical Pathways

The primary biochemical pathway affected by Raltegravir-d3 Potassium Salt is the HIV replication pathway . By inhibiting the HIV-1 integrase enzyme, Raltegravir-d3 Potassium Salt prevents the integration of the HIV-1 viral DNA into the host cell’s genome . This action disrupts the viral replication process, leading to a decrease in the production of new viruses .

Pharmacokinetics

Raltegravir, the parent compound of Raltegravir-d3 Potassium Salt, is known to be absorbed from the gastrointestinal tract . It is approximately 83% bound to human plasma protein and is minimally distributed into red blood cells . .

Result of Action

The molecular and cellular effects of Raltegravir-d3 Potassium Salt’s action primarily involve the inhibition of HIV-1 replication . By preventing the integration of HIV-1 DNA into the host cell’s genome, the compound effectively inhibits the infection of host cells . This results in a decrease in the production of new viruses, thereby controlling the spread of the HIV infection .

Safety and Hazards

Orientations Futures

Future research may focus on the development of novel polymorphic forms of Raltegravir and processes for its preparation . Additionally, the exploration of the solubility and stability of Raltegravir in different mediums could lead to the discovery of alternative solid forms with improved drug attributes .

Propriétés

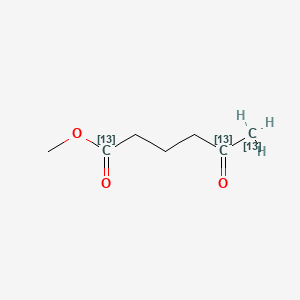

| { "Design of the Synthesis Pathway": "The synthesis of Raltegravir-d3 Potassium Salt can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "3,4-dimethylbenzaldehyde", "ethyl trifluoroacetate", "potassium tert-butoxide", "methyl iodide", "sodium hydride", "methyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate", "deuterium oxide" ], "Reaction": [ "Step 1: Synthesis of intermediate 1 by reacting 3,4-dimethylbenzaldehyde with ethyl trifluoroacetate in the presence of potassium tert-butoxide", "Step 2: Synthesis of intermediate 2 by reacting intermediate 1 with methyl iodide and sodium hydride", "Step 3: Synthesis of intermediate 3 by reacting intermediate 2 with methyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate", "Step 4: Synthesis of Raltegravir-d3 Potassium Salt by reacting intermediate 3 with deuterium oxide and potassium tert-butoxide" ] } | |

Numéro CAS |

1246816-98-7 |

Formule moléculaire |

C20H20FKN6O5 |

Poids moléculaire |

485.532 |

Nom IUPAC |

potassium;4-[(4-fluorophenyl)methylcarbamoyl]-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxo-1-(trideuteriomethyl)pyrimidin-5-olate |

InChI |

InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1/i4D3; |

Clé InChI |

IFUKBHBISRAZTF-NXIGQQGZSA-M |

SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+] |

Synonymes |

N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide-d3 Potassium Salt; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B563553.png)